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Introduction
Funapide (formerly known as TV-45070 or XEN402) is a potent, state-dependent inhibitor of

voltage-gated sodium channels (VGSCs), with notable activity against Nav1.7 and Nav1.8,

channels critical in pain signaling pathways.[1] As a chiral molecule, Funapide exists as two

enantiomers: (S)-Funapide and (R)-Funapide. This technical guide focuses on the biological

activity of the (R)-enantiomer of Funapide. Available data indicates that (R)-Funapide is the

less active of the two enantiomers.[2] While specific quantitative data for the (R)-enantiomer is

not extensively available in public literature, this document will synthesize the known

information regarding Funapide's mechanism of action, the biological activity of the racemic

mixture, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action
The primary mechanism of action for Funapide is the blockade of voltage-gated sodium

channels. These channels are integral to the initiation and propagation of action potentials in

excitable cells, including neurons. By inhibiting the influx of sodium ions, Funapide reduces

neuronal excitability, thereby producing an analgesic effect. Funapide exhibits state-dependent

inhibition, meaning it preferentially binds to and stabilizes the inactivated state of the sodium

channel. This property is crucial as it allows for targeted inhibition of rapidly firing neurons, such

as those involved in nociceptive pathways, with less effect on normally active neurons.
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Quantitative Biological Activity
While specific IC50 values for (R)-Funapide are not readily available, the data for racemic

Funapide provides a benchmark for its activity against various sodium channel subtypes. It is

consistently reported that the (R)-enantiomer is the less active form.

Target IC50 (nM) - Racemic Funapide

Nav1.2 601[3]

Nav1.5 84[3]

Nav1.6 173[3]

Nav1.7 54[3]

Note: The table presents data for the racemic mixture of Funapide. (R)-Funapide is reported to

be the less active enantiomer.

Experimental Protocols
The primary method for evaluating the biological activity of sodium channel inhibitors like

Funapide is the whole-cell patch-clamp electrophysiology assay. This technique allows for the

direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for Nav1.7 Inhibition
Assay
This protocol is adapted from standard methodologies for assessing Nav1.7 inhibitors.[4][5]

1. Cell Culture:

HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-

streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

For experiments, cells are plated onto glass coverslips and allowed to adhere.
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2. Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The

pH is adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is

adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

Coverslips with adherent cells are transferred to a recording chamber on the stage of an

inverted microscope.

The chamber is perfused with the external solution.

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution

are used for recording.

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is

then ruptured to achieve the whole-cell configuration.

Currents are recorded using a patch-clamp amplifier and appropriate data acquisition

software.

4. Voltage Protocol:

Cells are held at a holding potential of -120 mV.

To elicit Nav1.7 currents, cells are depolarized to a test potential of 0 mV for 20 ms.

To assess state-dependent inhibition, a pre-pulse to -70 mV for 500 ms can be used to

inactivate a fraction of the channels before the test pulse.

5. Data Analysis:

The peak inward sodium current is measured before and after the application of the test

compound ((R)-Funapide).
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The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is

the peak current in the presence of the compound and I_control is the peak current in its

absence.

Concentration-response curves are generated by plotting the percentage of inhibition against

the logarithm of the compound concentration. The IC50 value is determined by fitting the

data to a sigmoidal dose-response equation.

Visualizations
Experimental Workflow: Whole-Cell Patch-Clamp Assay
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Caption: Workflow for determining the inhibitory activity of (R)-Funapide on Nav1.7 channels.
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Caption: Mechanism of (R)-Funapide in reducing neuronal excitability via Nav1.7 blockade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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